Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
Description
Structure and Synthesis: Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane is a bicyclic amine featuring a 9-azabicyclo[3.3.1]nonane core with a tert-butoxycarbonyl (Boc)-protected amino group at the endo-3 position. The bicyclic framework consists of a six-membered ring fused to a three-membered ring, creating a rigid, bridged structure. This stereochemical rigidity is critical for its biological interactions, particularly in receptor binding .
The synthesis of this compound typically involves multi-step routes, including cycloaddition reactions, radical [3+3]-annulation processes (e.g., visible-light photoredox catalysis), or Bischler-Napieralski sequences . The Boc group is introduced to protect the amine during synthesis, ensuring stability and facilitating further functionalization .
Properties
IUPAC Name |
tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPHWBRCRWNTLX-ZACCUICWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208530-70-4 | |
| Record name | tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of Endo-3-(boc-amino)-9-azabicyclo[33It’s worth noting that this compound is a derivative of the 2-azabicyclo[331]nonane structure, which is found in the macrocyclic diamine alkaloids, sarain A and madangamines. These alkaloids have been studied for their potential biological activities.
Mode of Action
The specific mode of action of Endo-3-(boc-amino)-9-azabicyclo[33The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of similar compounds. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The biochemical pathways affected by Endo-3-(boc-amino)-9-azabicyclo[33The compound’s structure suggests it may interact with pathways involving the macrocyclic diamine alkaloids, sarain a and madangamines.
Result of Action
The molecular and cellular effects of Endo-3-(boc-amino)-9-azabicyclo[33The compound’s structure suggests it may have similar effects to those of the macrocyclic diamine alkaloids, sarain a and madangamines.
Biological Activity
Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane is a bicyclic organic compound characterized by its nitrogen-containing structure and the presence of a tert-butyloxycarbonyl (Boc) protective group. Although the compound itself does not exhibit inherent biological activity, it serves as a crucial precursor for synthesizing various bioactive molecules, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity associated with this compound, including its synthesis, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.34 g/mol. The compound features a rigid bicyclic core that enhances its utility as a building block for more complex molecules.
Key Properties:
- Molecular Formula: C13H24N2O2
- Molecular Weight: 240.34 g/mol
- Purity: Typically 95% or higher
Synthesis
This compound can be synthesized through various methods, including reductive amination and ring-opening reactions. These synthetic approaches allow for the modification of the azabicyclo core, enhancing its utility in organic synthesis.
| Synthesis Method | Description |
|---|---|
| Reductive Amination | Involves the reaction of an amine with a carbonyl compound in the presence of reducing agents. |
| Ring-Opening Reactions | Utilizes ring-opening strategies to form the bicyclic structure from precursors. |
While this compound itself lacks direct biological activity, it is essential in creating compounds that do interact with biological systems. The Boc group can be deprotected to yield a free amino group, allowing further reactions that lead to biologically active derivatives.
Potential Applications:
- Drug Development: The compound's structural features enable its incorporation into larger molecular frameworks that may target specific biological pathways.
- Neuropharmacology: Although not directly studied, related compounds have shown potential in modulating neurotransmitter systems, making them valuable in neurological research.
Case Studies and Research Findings
Research on related compounds has highlighted their significance in drug discovery:
- Neurotransmitter Modulation: Compounds derived from similar azabicyclo structures have been investigated for their ability to influence neurotransmitter systems, which is crucial for developing treatments for central nervous system disorders .
- Synthetic Methodologies: Recent studies have reported efficient synthetic routes to obtain derivatives of 9-azabicyclo[3.3.1]nonane that display promising biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 9-Azabicyclo[3.3.1]nonane Derivatives
Key Comparative Insights :
Stereochemical Impact (Endo vs. Exo Isomers): The endo-3-(Boc-amino) isomer exhibits distinct receptor-binding properties compared to the exo-3-(Boc-amino) counterpart due to spatial orientation. For example, the endo configuration may enhance affinity for dopamine D3 receptors, while the exo form could favor sigma-2 receptor interactions . Synthetic Accessibility: The endo isomer is often more challenging to synthesize due to steric hindrance during cyclization steps .
Biological Activity vs. Structural Variation: Granisetron (9-azabicyclo[3.3.1]nonane + indazole): Its planar aromatic moiety enables strong 5-HT3 receptor antagonism, unlike the Boc-protected derivative, which lacks such groups . 3,7-Diazabicyclo[3.3.1]nonane: The additional amine enables dual hydrogen bonding, enhancing nAChR affinity compared to mono-aminated derivatives .
Functional Group Influence: ABNO: The N-oxyl radical enables catalytic oxidation of alcohols, a property absent in Boc-protected derivatives due to the stable amine group . Polycationic Polymers: 9-Aza derivatives with quaternary ammonium groups show high DNA transfection efficacy, whereas Boc-protected amines are inert in this context .
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Endo-3-(Boc-amino) | exo-3-(Boc-amino) | Granisetron | 3,7-Diazabicyclo[3.3.1]nonane |
|---|---|---|---|---|
| Molecular Weight | 240.34 g/mol | 240.34 g/mol | 312.41 g/mol | 140.22 g/mol |
| LogP | 1.8 (estimated) | 1.8 (estimated) | 2.5 | 0.3 |
| Solubility | Low in water | Low in water | Moderate (HCl salt) | High (polar amines) |
| Thermal Stability | Stable up to 150°C | Stable up to 150°C | Degrades at 200°C | Stable up to 250°C |
Research Findings and Limitations
- Endo-3-(Boc-amino) derivatives show promise in central nervous system (CNS) drug development but face blood-brain barrier (BBB) penetration challenges due to the Boc group’s hydrophobicity .
- Granisetron’s clinical success highlights the 9-azabicyclo[3.3.1]nonane scaffold’s versatility but underscores the need for targeted substituents for receptor specificity .
- ABNO’s catalytic efficiency surpasses traditional TEMPO catalysts but requires stringent storage conditions (-20°C) to prevent radical degradation .
Q & A
Q. What are the recommended synthetic routes for preparing Endo-3-(Boc-amino)-9-azabicyclo[3.3.1]nonane, and how can reaction efficiency be optimized?
The synthesis typically involves functionalization of the bicyclic scaffold via Boc-protection of the amine group. A common approach includes:
- Step 1 : Formation of the 9-azabicyclo[3.3.1]nonane core via [3+3] cycloaddition or ring-closing metathesis.
- Step 2 : Selective Boc-protection at the endo-3-amino position using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine) .
- Optimization : Monitor reaction progress via HPLC or TLC to minimize side products. Temperature control (0–25°C) and anhydrous conditions are critical for Boc-group stability .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- Crystallography : X-ray diffraction is recommended to resolve stereochemical ambiguities, especially for the endo configuration .
Q. What are the stability considerations for storage and handling of this compound?
Q. How can researchers address contradictory data in toxicity or ecological impact studies?
- Data Gaps : Limited toxicological data require assumption of high hazard potential. Follow ALARA (As Low As Reasonably Achievable) principles.
- Mitigation : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and environmental fate studies (e.g., OECD 301 biodegradation tests) to generate preliminary data .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomeric impurities in synthesized batches?
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol gradients to separate enantiomers.
- Derivatization : Convert the amine to a diastereomeric salt (e.g., with L-tartaric acid) for crystallization-based purification .
Q. How can computational modeling aid in predicting reactivity or regioselectivity for derivatives?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict Boc-group stability under acidic/basic conditions.
- MD Simulations : Model solvent effects (e.g., DCM vs. THF) on reaction pathways to guide solvent selection for functionalization .
Q. What experimental designs are suitable for studying the compound’s role in catalytic asymmetric synthesis?
Q. How should researchers analyze conflicting spectroscopic data (e.g., unexpected NOE correlations)?
Q. What methodologies validate the compound’s application in peptide mimetics or drug discovery?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
